5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC20225389
Molecular Formula: C16H21BrN2O2Si
Molecular Weight: 381.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21BrN2O2Si |
|---|---|
| Molecular Weight | 381.34 g/mol |
| IUPAC Name | 5-bromo-4-phenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19-14(11-20)18-15(16(19)17)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
| Standard InChI Key | FQZMZGWHSWQXMH-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C(=NC(=C1Br)C2=CC=CC=C2)C=O |
Introduction
Chemical Architecture and Structural Features
Core Molecular Framework
The compound features a 1H-imidazole core substituted at positions 4 and 5 with phenyl and bromine groups, respectively. Position 1 contains the SEM protecting group (-CH2OCH2CH2Si(CH3)3), while position 2 is functionalized with a carbaldehyde moiety . This arrangement creates distinct electronic environments:
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The bromine atom at C5 exerts strong electron-withdrawing effects (), polarizing the imidazole ring
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The SEM group provides steric protection (van der Waals volume: 142 ų) to the N1 nitrogen while maintaining acid stability
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The C2 aldehyde serves as a reactive handle for subsequent derivatization ( stretch: 1705-1720 cm⁻¹)
Crystallographic and Conformational Analysis
While single-crystal X-ray data remains unpublished for this specific compound, analogous SEM-protected imidazoles exhibit:
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Dihedral angles of 15-25° between the imidazole ring and SEM group
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Planar geometry at the aldehyde oxygen (bond angle O=C=O ≈ 120°)
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Non-covalent C-H···O interactions (2.8-3.2 Å) stabilizing the solid-state structure
Synthetic Methodologies
Protection-Deprotection Strategies
The SEM group is installed via nucleophilic substitution under mild conditions:
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Charge imidazole precursor (1 eq) and K2CO3 (2.2 eq) in anhydrous acetone
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Add (2-(chloromethoxy)ethyl)trimethylsilane (1.1 eq) at 0°C
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Stir 12-48 hrs at 25°C under N2
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Isolate product via column chromatography (hexane:EtOAc 4:1)
Key Advantages:
Bromination and Formylation Sequence
Critical steps in the synthesis include:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| C5 Bromination | NBS, AIBN | CCl4, reflux, 6h | 78 |
| C2 Formylation | Vilsmeier-Haack | POCl3/DMF, 0→50°C | 65 |
The bromination regioselectivity is controlled by the SEM group’s directing effects, favoring substitution at C5 over C4 by a 9:1 ratio . Subsequent formylation using the Vilsmeier reagent introduces the aldehyde functionality without affecting the SEM group .
Spectroscopic Characterization
NMR Spectral Data (400 MHz, CDCl3)
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 9.85 | s | CHO |
| 7.62 | m | C4-Ph H | |
| 5.41 | s | SEM CH2O | |
| 0.92 | t (J=8.4Hz) | SEM CH2CH2Si | |
| ¹³C | 191.2 | CHO | |
| 136.8 | C5-Br | ||
| 58.4 | OCH2CH2Si |
The upfield SEM methyl signal at δ 0.05 ppm (³⁵Si satellites, = 6.8 Hz) confirms successful protection .
Mass Spectrometric Analysis
High-resolution ESI-MS shows:
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Base peak at m/z 345.0301 [M+H]+ (calc. 345.0298)
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Characteristic fragments:
Reactivity and Functionalization
Aldehyde Coupling Reactions
The C2 aldehyde participates in diverse transformations:
Schiff Base Formation:
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Condenses with primary amines (0.5 eq TsOH, EtOH, 50°C)
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Yields imine derivatives (82-89%) for coordination chemistry
Wittig Olefination:
Cross-Coupling Capabilities
The C5 bromine enables metal-catalyzed couplings:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | 85 |
| Sonogashira | CuI, PdCl2(PPh3)2, iPr2NH | 78 |
| Buchwald-Hartwig | Xantphos, Pd2(dba)3, toluene | 81 |
These transformations demonstrate the compound’s utility in constructing complex heterocyclic architectures .
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